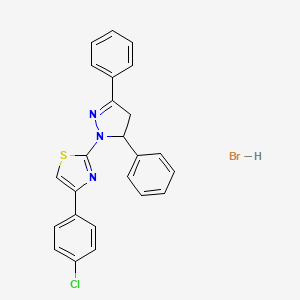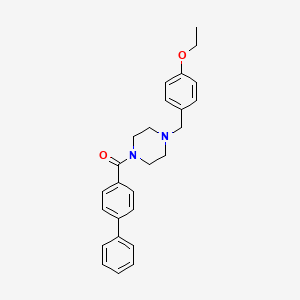![molecular formula C16H16N2O7S B5126149 N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)
N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine, commonly known as MNSG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNSG belongs to the class of sulfonamide derivatives and is synthesized using a simple and efficient method.
Scientific Research Applications
MNSG has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, MNSG has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, MNSG has been used as a tool to study the structure and function of proteins and enzymes. In material science, MNSG has been explored for its potential applications in the development of new materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of MNSG is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. MNSG has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. MNSG has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
MNSG has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. MNSG has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to decrease the expression of COX-2. MNSG has also been shown to reduce pain in animal models of inflammation and to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
MNSG has several advantages for lab experiments, including its simple and efficient synthesis method, its high yield and purity, and its diverse range of potential applications. However, MNSG also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on MNSG. One potential direction is the development of MNSG derivatives with improved solubility and bioavailability for use as drug candidates. Another direction is the investigation of the mechanism of action of MNSG and its derivatives to better understand their effects on specific enzymes and proteins. Additionally, the potential applications of MNSG in material science, such as the development of new sensors and catalysts, could also be explored.
Conclusion
In conclusion, MNSG is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNSG is synthesized using a simple and efficient method and has been investigated for its potential applications in medicinal chemistry, biochemistry, and material science. MNSG has various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. MNSG has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on MNSG, including the development of MNSG derivatives with improved solubility and bioavailability and the investigation of its mechanism of action.
Synthesis Methods
MNSG is synthesized using a simple and efficient method that involves the reaction of 4-methoxyaniline, 4-methyl-3-nitrobenzenesulfonyl chloride, and glycine in the presence of a base. The reaction is carried out in a solvent, such as dichloromethane or chloroform, and the product is obtained in high yield and purity.
properties
IUPAC Name |
2-(4-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7S/c1-11-3-8-14(9-15(11)18(21)22)26(23,24)17(10-16(19)20)12-4-6-13(25-2)7-5-12/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVERRSKAAZYTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)
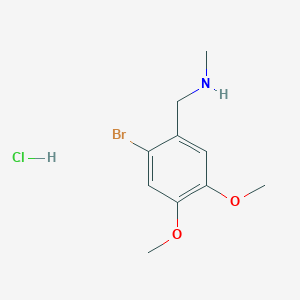
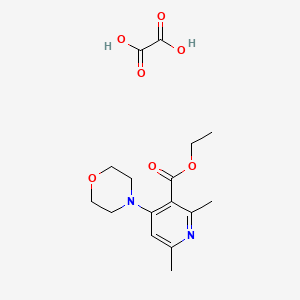
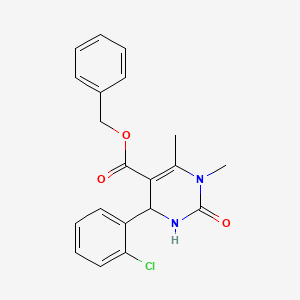

![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
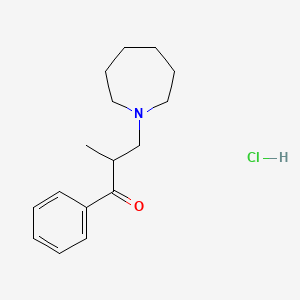
![1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)
